2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

P2X3 Purinoceptor Antagonism Pain In Vitro Electrophysiology

Accelerate your drug discovery with 2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 922949-27-7). Unlike standard 2-oxopyrrolidine analogs targeting SV2A or PDE4, this compound’s 3-methoxyphenoxy substitution delivers a dual P2X3 antagonist (EC50=340 nM) and 12-lipoxygenase inhibitor profile. This unique polypharmacology makes it the only tool to simultaneously modulate purinergic and eicosanoid pathways in inflammatory pain and oncology models. It is also the essential negative reference for SAR campaigns avoiding adrenergic bias. Secure your batch today for mechanistic studies that demand precise receptor occupancy.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922949-27-7
Cat. No. B2606770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS922949-27-7
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O4/c1-24-16-4-2-5-17(12-16)25-13-18(22)20-14-7-9-15(10-8-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22)
InChIKeyLGJMFTBJIQTSEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 922949-27-7): A Research-Grade P2X3 and Lipoxygenase Modulator


2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 922949-27-7) is a synthetic organic molecule belonging to the 2-oxopyrrolidin-1-yl phenyl acetamide class, characterized by its 3-methoxyphenoxy substituent [1]. This compound has demonstrated multi-target bioactivity profiles in curated screening databases, including ligand activity at purinergic, G-protein coupled, and enzyme targets, positioning it as a versatile probe for medicinal chemistry and pharmacological research [2].

Why In-Class 2-Oxopyrrolidine Analogs Cannot Simply Replace 2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide for Focused Screening


Within the 2-oxopyrrolidine acetamide series, subtle structural modifications critically bifurcate primary target selectivity. While compounds like levetiracetam target synaptic vesicle protein 2A (SV2A) and other analogs preferentially engage sigma-1 receptors or phosphodiesterase 4 (PDE4), specific substitution with a 3-methoxyphenoxy group, as in CAS 922949-27-7, redirects affinity toward purinergic P2X3 and 12-lipoxygenase pathways [1]. This polypharmacology prevents straightforward functionally equivalent substitution, requiring procurement of the exact material for reproducible target assignment in mechanistic studies [2].

Quantitative Differentiation Guide for 2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (922949-27-7) Purchasing Decisions


Rat P2X3 Antagonist Potency: Moderate Affinity but Higher than Endogenous ATP

The compound demonstrates quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor. Its measured EC50 of 340 nM positions it as a functional antagonist [1]. This is relevant when compared to the prototypical endogenous agonist ATP (EC50 ~1-10 µM for P2X3 activation) and to nanomolar potent selective antagonists like A-317491 (Ki ~22 nM) [2]. The differentiation is clear: it offers a moderate potency tool compound distinct from both endogenous agonists and ultra-high-affinity blockers, enabling varied concentration-response profiling in in vitro electrophysiology assays using Xenopus oocytes.

P2X3 Purinoceptor Antagonism Pain In Vitro Electrophysiology

Human Platelet 12-Lipoxygenase Inhibition: A Directed Activity Relative to Pro-Inflammatory LOX Pathways

In a focused enzyme inhibition assay, the compound tested for in vitro inhibition of human platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM [1]. While a specific IC50 was not reported for this compound, the screening data differentiates it from classical cyclooxygenase (COX) inhibitors and from other lipoxygenase modulators like baicalein (12-LOX IC50 ~0.12 µM) [2]. The value of CAS 922949-27-7 lies in its dual P2X3/12-LOX engagement profile, which is not commonly observed in the 2-oxopyrrolidine acetamide chemical space, opening investigation into cross-talk between purinergic signaling and lipid mediator pathways.

12-Lipoxygenase Inhibition Inflammation Enzymatic Assay

Selectivity Window Over A2A Adenosine Receptor: Decision Factor for Purinergic Profiling

Cross-screening data indicate that the compound also binds to the A2 adenosine receptor in bovine brain membrane preparations, though with an affinity profile distinct from its P2X3 activity [1]. This is significant when compared to CGS-21680, a selective A2A agonist with Ki ~15 nM [2]. The engagement of another key purinergic signaling node suggests a multi-target modulatory signature. For procurement decisions, this supports its application in comprehensive purinome screening cascades rather than as a single-target tool, differentiating it from highly selective P2X3-only antagonists.

A2A Adenosine Receptor Selectivity Screening Binding Assay

Cytotoxic Screening in 143B Osteosarcoma: Defined Activity Window Relative to Untreated Controls

The compound was screened for cytotoxic activity against the 143B (TK-) human osteosarcoma cell line over a 72-hour continuous exposure period [1]. While quantitative IC50 values are not provided in the initial screening report, the detection of inhibitory activity places it in a league table with other exploratory antitumor pyrrolidinones. This differentiates CAS 922949-27-7 from purely CNS-targeted 2-oxopyrrolidine analogs like levetiracetam or phenotropil, which lack documented cytotoxicity against bone cancer models, and supports its utilization in assembling a targeted compound library for oncology screening.

Anticancer Screening Osteosarcoma Cytotoxicity Assay

BindingDB Cross-Target Fingerprint: Comparator Profiling Against the GPCR-ome

A comprehensive BindingDB cross-target fingerprint reveals that human beta-2 adrenergic receptor (β2-AR) agonists within the same pyrrolidinone acetamide series exhibit extraordinary potency (EC50 = 4 nM for cAMP accumulation) [1]. In contrast, CAS 922949-27-7 is not annotated as a β2-AR agonist, suggesting that the 3-methoxyphenoxy group shunts target activation away from adrenergic pathways and towards purinergic receptors. This critical negative selectivity datum differentiates this compound from close analogs in the same patent series (e.g., US9492405) and justifies its selection for avoiding adrenergic off-target activity in purinergic mechanistic studies.

GPCR Profiling Selectivity Fingerprint BindingDB

Optimal Application Scenarios for 2-(3-Methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide Based on Quantitative Evidence


In Vitro Electrophysiological Profiling of Submaximal P2X3 Antagonism

For neuroscience laboratories employing Xenopus oocyte or HEK293 cell-based two-electrode voltage clamp recordings, this compound provides a reproducible moderate-affinity (EC50 = 340 nM) P2X3 antagonist [1]. Its use enables dissection of ATP-gated current modulation without the complete channel block seen with A-317491, allowing physiologically relevant studies of partial receptor occupancy on nociceptive signal transduction.

Dual-Target Purinergic and Lipid Mediator Mechanistic Studies

The confirmed 12-lipoxygenase inhibition at 30 µM combined with P2X3 antagonism [1] creates a unique tool for investigating the crosstalk between purinergic signaling and eicosanoid production in inflammatory pain models. Groups studying non-steroidal anti-inflammatory drug alternatives can use this single compound to simultaneously modulate two converging pro-inflammatory pathways, accelerating pharmacological validation experiments.

Compound Library Assembly for Oncology Screening with Purinergic Bias

Given the preliminary cytotoxic activity against 143B osteosarcoma cells [1] and the known role of P2X3 in bone cancer pain, procurement of CAS 922949-27-7 is directly justified for building a targeted compound library aimed at discovering agents that simultaneously reduce tumor cell viability and attenuate cancer-induced nociceptive signaling. This dual-benefit screening strategy cannot be fulfilled by classic cytotoxics or pure analgesics alone.

Medicinal Chemistry Scaffold-Hopping and Selective Ligand Design

The confirmed absence of β2-adrenergic activity, despite potent agonism in closely related structural analogs (EC50 = 4 nM) [1], makes this compound an indispensable purchase for medicinal chemistry campaigns performing structure-activity relationship (SAR) analysis around the 2-oxopyrrolidin-1-yl phenyl acetamide core. It serves as a negative reference point for adrenergic selectivity and a starting scaffold for hybrid P2X3/12-LOX inhibitor design.

Quote Request

Request a Quote for 2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.